Hydroxyethyl-α-cyclodextrin is a modified derivative of α-cyclodextrin, a cyclic oligosaccharide composed of glucose units. This compound features hydroxyethyl groups that enhance its solubility and functionality in various applications, particularly in pharmaceuticals and materials science. Cyclodextrins are known for their ability to form inclusion complexes with a variety of guest molecules, making them valuable in drug delivery systems and other applications.
Hydroxyethyl-α-cyclodextrin can be derived from natural sources, specifically starch, which is enzymatically converted into cyclodextrins. The modification to hydroxyethyl-α-cyclodextrin is typically achieved through chemical reactions that introduce hydroxyethyl groups to the cyclodextrin structure.
Hydroxyethyl-α-cyclodextrin belongs to the class of cyclodextrins, which are categorized based on the number of glucose units they contain: α-cyclodextrin (six units), β-cyclodextrin (seven units), and γ-cyclodextrin (eight units). Hydroxyethyl-α-cyclodextrin is specifically classified as a functionalized cyclodextrin due to the presence of hydroxyethyl substituents.
The synthesis of hydroxyethyl-α-cyclodextrin typically involves the following methods:
The reaction conditions, such as temperature, pH, and concentration of reagents, are critical for achieving high yields and desired substitution patterns. Characterization techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to confirm the successful synthesis and purity of hydroxyethyl-α-cyclodextrin.
Hydroxyethyl-α-cyclodextrin retains the characteristic toroidal structure of α-cyclodextrin but features hydroxyethyl groups attached to its primary hydroxyls. This modification alters its solubility and complexation properties.
The molecular formula for hydroxyethyl-α-cyclodextrin is , with a molecular weight of approximately 432 g/mol. Its structural representation shows a cyclic arrangement of glucose units, with hydroxyethyl substituents enhancing its hydrophilicity.
Hydroxyethyl-α-cyclodextrin can participate in various chemical reactions:
The reactivity of hydroxyethyl groups allows for further functionalization, enabling the development of tailored materials for specific applications, including drug delivery and tissue engineering.
The mechanism by which hydroxyethyl-α-cyclodextrin operates primarily involves its ability to encapsulate guest molecules within its hydrophobic cavity. This process includes:
Studies have shown that the formation constants for inclusion complexes involving hydroxyethyl-α-cyclodextrin can vary significantly based on the nature of the guest molecule, indicating its versatility as a drug carrier.
Hydroxyethyl-α-cyclodextrin has numerous scientific uses:
The molecular journey of cyclodextrins began in 1891 when French chemist Antoine Villiers first isolated crystalline structures from bacterial starch digestion, initially terming them "cellulosines" due to their cellulose-like properties [1] [8]. By 1903, Austrian scientist Franz Schardinger identified two distinct crystalline forms—dextrin-α and dextrin-β—laying the foundational classification system [8]. The cyclic nature of these structures remained elusive until 1935-1950, when Karl Freudenberg and Dexter French collaboratively deciphered their macromolecular architecture. Freudenberg proposed the cyclic structure for α-CD and β-CD in 1936, while French established precise purification protocols and molecular weights in 1942 [1] [8]. The pivotal nomenclature shift occurred in 1949 when Friedrich Cramer introduced the term "cyclodextrins" (α-, β-, and γ-CD) based on glucose unit counts (6, 7, and 8, respectively), a terminology that remains standard today [8]. The evolution from laboratory curiosities to industrial commodities culminated when Japan initiated pilot-scale β-CD production in 1960, followed by global commercialization in the 1980s that enabled pharmaceutical applications [1] [7].
Table 1: Historical Milestones in Cyclodextrin Research
Year | Scientist | Contribution | Significance |
---|---|---|---|
1891 | Antoine Villiers | Discovery of "cellulosines" | First identification of cyclodextrin crystals |
1903 | Franz Schardinger | Characterization of α-CD and β-CD | Established fundamental classification |
1936 | Karl Freudenberg | Proposed cyclic structures | Elucidated macromolecular architecture |
1942 | Dexter French | High-purity isolation protocols | Enabled accurate molecular characterization |
1949 | Friedrich Cramer | Introduced "cyclodextrin" nomenclature | Standardized naming convention (α, β, γ-CD) |
1960 | Japanese researchers | Pilot-scale β-CD production | Transitioned CDs from lab to industrial scale |
Native β-cyclodextrin consists of seven α-D-glucopyranose units linked by α-1,4-glycosidic bonds, forming a rigid truncated cone structure with critical dimensional parameters: an internal cavity diameter of 6.0–6.5 Å, external diameter of 15.4 Å, and cavity volume of 262 ų [1] [2]. This architecture features a hydrophobic internal cavity and hydrophilic exterior due to the outward orientation of hydroxyl groups at C2, C3 (wide rim), and C6 (narrow rim) positions [2] [7]. Despite its optimal cavity size for drug encapsulation, native β-CD suffers from low aqueous solubility (18.5 mg/mL at 25°C) due to intramolecular hydrogen bonding between C2-OH and C3-OH groups, forming a rigid "hydrogen belt" that limits hydration [2] [7].
Hydroxyethyl derivatization strategically disrupts this hydrogen-bonding network. The introduction of hydroxyethyl (-CH₂CH₂OH) moieties occurs primarily at the C2, C3, or C6 positions via base-catalyzed reaction with ethylene oxide. This substitution generates two critical modifications:
The degree of substitution (DS—average hydroxyethyl groups per glucose unit) profoundly influences structural dynamics. HE-β-CD with low DS (0.1–0.5) retains significant crystallinity, while high DS (>1.0) yields amorphous structures with enhanced conformational flexibility. Cavity dimensions undergo subtle expansion (∼0.2–0.5 Å diameter increase) due to electron donation from oxygen atoms in hydroxyethyl groups, modifying electron density within the cavity [3] [4] [7].
Table 2: Structural and Physicochemical Comparison: β-CD vs. HE-β-CD
Property | Native β-CD | HE-β-CD | Structural Implication |
---|---|---|---|
Solubility (H₂O, 25°C) | 18.5 mg/mL | >600 mg/mL | Disrupted H-bonding network |
Hydrogen Bond Donors | 21 | Reduced (variable) | Substitution of hydroxyl protons |
Cavity Hydrophobicity | High | Moderately reduced | Polar group projection into cavity |
Molecular Rigidity | High (crystalline) | Variable (DS-dependent) | Steric disruption of H-bonding |
Substitution Sites | N/A | C2 > C6 > C3 (alkali-dependent) | Nucleophilicity gradients |
The hydroxyethyl moiety confers transformative advantages over native β-CD and other derivatives. Unlike randomly methylated β-CD (RAMEB) or sulfobutylether β-CD (SBE-β-CD), hydroxyethylation preserves parent compound biocompatibility while achieving exceptional solubility. This stems from the hydroxyethyl group's metabolic similarity to endogenous ethylene glycol derivatives, minimizing toxicity concerns [5] [6]. The chemical significance manifests in three domains:
Regulatory acceptance further validates its significance: HE-β-CD holds Generally Recognized As Safe (GRAS) status for oral formulations, distinct from dimethyl-β-CD (DIMEB), which exhibits dose-limiting hepatotoxicity [5] [9]. This positions HE-β-CD as an enabling excipient for BCS Class II/IV drug delivery, where molecular encapsulation overcomes bioavailability limitations without covalent drug modification.
Table 3: Influence of Degree of Substitution (DS) on Functional Properties
DS Range | Solubility Profile | Optimal Guest Geometry | Crystallinity |
---|---|---|---|
Low (0.1–3.0) | Moderate increase (100–300 mg/mL) | Large spheriform molecules (e.g., phenolphthalein) | Partially crystalline |
Medium (3.1–6.0) | High solubility (300–500 mg/mL) | Mixed-profile molecules | Amorphous |
High (6.1–9.0) | Exceptional solubility (>600 mg/mL) | Small linear molecules (e.g., p-methyl red) | Fully amorphous |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7